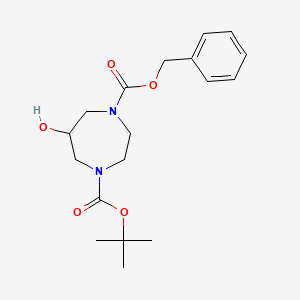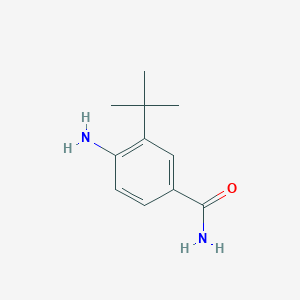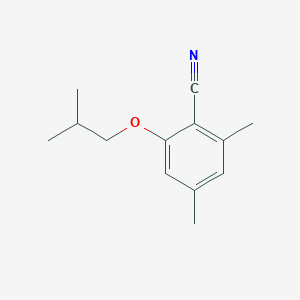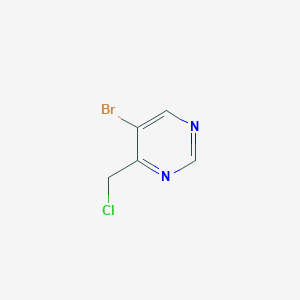![molecular formula C18H15NO4 B13011347 2-(3-Methoxyphenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B13011347.png)
2-(3-Methoxyphenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxyphenyl)-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carboxylic acid is a spirocyclic compound that features a unique structure combining a cyclopropane ring with an indoline moiety. This compound is of significant interest in organic chemistry due to its potential applications in medicinal chemistry and material science. The spirocyclic framework is known for its rigidity and three-dimensionality, which can impart unique biological activities and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carboxylic acid typically involves the formation of the spirocyclic structure through cycloaddition reactions. One common method is the [3+2] cycloaddition reaction between donor-acceptor cyclopropanes and α,β-unsaturated enamides. This reaction is often catalyzed by simple and inexpensive bases such as sodium hydroxide, which promotes chemo- and diastereo-selective cycloaddition .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors to maintain precise control over reaction parameters and scaling up the synthesis using robust and scalable catalysts.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methoxyphenyl)-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl group in the indoline moiety can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include phenolic derivatives, alcohol derivatives, and various substituted analogs, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(3-Methoxyphenyl)-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and heterocycles.
Biology: The compound’s unique structure makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific physical properties, such as rigidity and stability.
Mecanismo De Acción
The mechanism of action of 2-(3-Methoxyphenyl)-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure can fit into specific binding sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific biological context and the compound’s functional groups.
Comparación Con Compuestos Similares
Similar Compounds
Spiropyrans: These compounds also feature a spirocyclic structure and are known for their photochromic properties.
Spiroindolines: Similar to the compound , spiroindolines have an indoline moiety and are used in medicinal chemistry.
Spirocyclopropanes: These compounds share the cyclopropane ring and are studied for their unique reactivity and biological activities.
Uniqueness
2-(3-Methoxyphenyl)-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carboxylic acid is unique due to the combination of a methoxyphenyl group, a spirocyclic cyclopropane, and an indoline moiety. This combination imparts distinct chemical reactivity and potential biological activities that are not commonly found in other spirocyclic compounds.
Propiedades
Fórmula molecular |
C18H15NO4 |
|---|---|
Peso molecular |
309.3 g/mol |
Nombre IUPAC |
2'-(3-methoxyphenyl)-2-oxospiro[1H-indole-3,1'-cyclopropane]-5-carboxylic acid |
InChI |
InChI=1S/C18H15NO4/c1-23-12-4-2-3-10(7-12)14-9-18(14)13-8-11(16(20)21)5-6-15(13)19-17(18)22/h2-8,14H,9H2,1H3,(H,19,22)(H,20,21) |
Clave InChI |
MUWCRAUDYHYSAW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2CC23C4=C(C=CC(=C4)C(=O)O)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



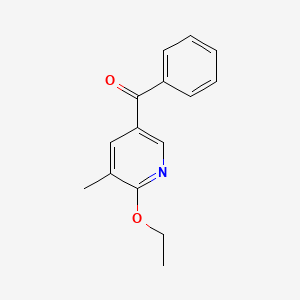
![1-Methyl-1,7-diazaspiro[4.4]nonan-2-one hydrochloride](/img/structure/B13011275.png)


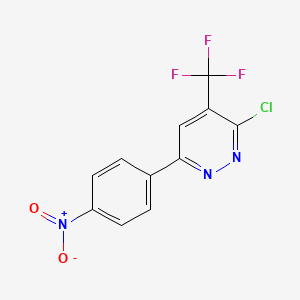
![(R)-Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one hydrochloride](/img/structure/B13011313.png)
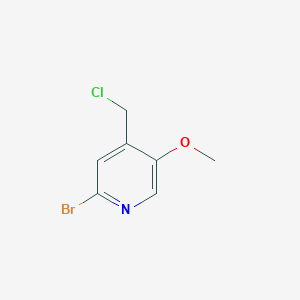
![5-(Trifluoromethyl)-2-azaspiro[3.3]heptane](/img/structure/B13011322.png)
